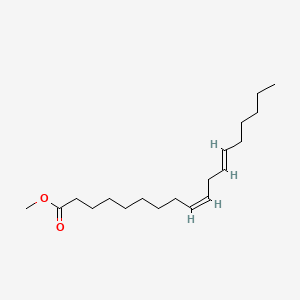

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is a useful research compound. Its molecular formula is C₂₁H₂₈O₄ and its molecular weight is 344.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : This compound has been synthesized using various methods. For example, the oxidation of 17β-hydroxy-17α-vinylsteroids with pyridine chlorochromate yields 17(20)-unsaturated 21-aldehydes, including 3-oxo-trans-pregna-4,17(20)-dien-21-al (Popova, Andryushina, & Grinenko, 1979).

Biological Pathways and Metabolism

- Role in Cortisol Metabolism : This compound acts as an intermediate in the biological conversion of cortisol to 17-deoxy-21-oic acid, demonstrating the importance of the enol aldehyde intermediate in metabolic pathways (Singer, Iohan, & Monder, 1986).

Photochemical Reactions

- Reactivity to Singlet Oxygen : Research on the reaction of this compound with singlet oxygen highlights its significance in studying the reactivity of different alkene moieties in steroids (Ponce, Erra-Balsells, Bruttomesso, & Gros, 2004).

Bioconversion and Steroidal Transformations

- Bioconversion Studies : Studies on the bioconversion of steroids, such as the 11β-hydroxylation of related compounds, provide insights into alternative pathways for glucocorticoid synthesis, highlighting the versatility of this compound in steroid chemistry (Undisz, Groh, Stopsack, & Hörhold-Schubert, 1992).

Medical and Pharmacological Research

- Research on Steroidal Anti-Inflammatory Antedrugs : Derivatives of this compound have been studied for their potential in creating new classes of anti-inflammatory steroids, demonstrating its utility in pharmaceutical research (Kwon, Heiman, Oriaku, Yoon, & Lee, 1995).

Mecanismo De Acción

Target of Action

The primary target of (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is the glucocorticoid receptor . This receptor mediates the therapeutic action of the compound .

Mode of Action

The compound acts on the glucocorticoid receptor, a type of nuclear receptor that is activated by binding to glucocorticoid hormones . Upon activation, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes .

Biochemical Pathways

The compound is involved in the androgen backdoor pathway , which is responsible for the synthesis of physiologically relevant androgens . This process starts with 21-carbon (C21) steroids, also known as pregnanes . The aldo-keto reductase (AKR1C) family of enzymes can act as 3-, 17- and 20-keto steroid reductases forming 3α/β, 17β and 20-hydroxymetabolites . AKR1C3 is a peripheral enzyme that catalyses the formation of 17β-hydroxylated from 17-oxo steroids, while AKR1C1 is primarily a 20-keto steroid reductase .

Pharmacokinetics

It is known that oxidation of steroids by 11β-hsd2 is diminished if they are fluorinated in position 6α or 9α (eg, in dexamethasone) or methylated at 2α or 6α (in methylprednisolone) or 16α or 16β .

Result of Action

It is known that progesterone non-genomically attenuates the calcium signaling of the human oxytocin receptor and several other gαq protein-coupled receptors . This could potentially be a result of the compound’s action.

Action Environment

Environmental factors such as age, sex, and storage time can influence the levels of cortisol, a related compound, in hair samples . These factors might also influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

The compound (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al interacts with various enzymes and proteins. It is formed by the action of the enzyme 11β-hydroxylase on 17α-hydroxyprogesterone . The nature of these interactions involves the conversion of 17α-hydroxyprogesterone into this compound .

Cellular Effects

It is known that it is involved in the regulation of glucocorticoid and mineralocorticoid action .

Metabolic Pathways

This compound is involved in the metabolic pathways of glucocorticoids and mineralocorticoids . It interacts with enzymes such as 11β-hydroxylase .

Propiedades

| { "1. Design of the Synthesis Pathway": "The synthesis pathway for (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves the conversion of starting material pregnenolone to the final product through a series of chemical reactions.", "2. Starting Materials": ["Pregnenolone", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium sulfate", "Sodium bicarbonate", "Ethyl acetate", "Methanesulfonic acid", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water"], "3. Reaction": ["Step 1: Pregnenolone is treated with sodium hydroxide and methanol to form 3-methoxy-5-pregnen-20-one.", "Step 2: The resulting compound is then reacted with acetic anhydride and pyridine to form 3-acetoxy-5-pregnen-20-one.", "Step 3: The 3-acetoxy-5-pregnen-20-one is then treated with chloroform and sodium hydroxide to form 3-chloro-5-pregnen-20-one.", "Step 4: The resulting compound is then reacted with sodium sulfate and sodium bicarbonate to form 3-chloro-5-pregnen-20-one-21-oic acid.", "Step 5: The 3-chloro-5-pregnen-20-one-21-oic acid is then esterified with ethyl acetate and methanesulfonic acid to form ethyl 3-chloro-5-pregnen-20-one-21-oate.", "Step 6: The ethyl 3-chloro-5-pregnen-20-one-21-oate is then reduced with sodium borohydride to form (11β)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-yl ethyl carbonate.", "Step 7: The resulting compound is then treated with acetic acid and hydrochloric acid to form (11β)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-yl acetate.", "Step 8: Finally, the (11β)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-yl acetate is hydrolyzed with sodium hydroxide and sodium chloride to form (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al."] } | |

Número CAS |

105562-12-7 |

Fórmula molecular |

C₂₁H₂₈O₄ |

Peso molecular |

344.44 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.